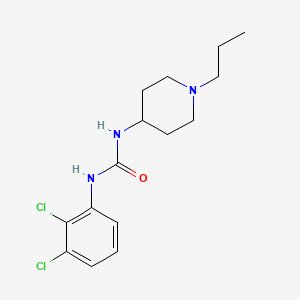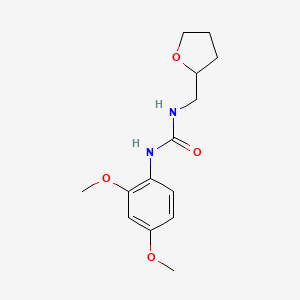![molecular formula C16H16F3N5S B4118040 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4118040.png)
4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide
Descripción general
Descripción
4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is complex and not fully understood. However, it is known to interact with a number of different targets, including voltage-gated calcium channels, GABA receptors, and TRPV1 channels. 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to modulate the activity of these targets in a variety of ways, including inhibition, potentiation, and desensitization.
Biochemical and Physiological Effects:
4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anxiolytic, and anticonvulsant properties. These effects are thought to be mediated by the compound's interactions with ion channels and receptors in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide in lab experiments is its high potency and selectivity for certain ion channels and receptors. This allows researchers to study these targets in a more specific and controlled manner than with other compounds. However, 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide can also be toxic at high concentrations and may have off-target effects, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide. One area of interest is the development of more potent and selective derivatives of the compound, which could be used to study specific ion channels and receptors in greater detail. Another potential direction is the investigation of 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide's effects on other physiological systems, such as the immune system or cardiovascular system. Additionally, 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide could be used as a starting point for the development of new drugs with therapeutic potential.
Aplicaciones Científicas De Investigación
4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and drug discovery. In particular, 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to exhibit potent inhibitory effects on certain ion channels and receptors, making it a valuable tool for studying these targets in vitro and in vivo.
Propiedades
IUPAC Name |
4-pyrimidin-2-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5S/c17-16(18,19)12-4-1-2-5-13(12)22-15(25)24-10-8-23(9-11-24)14-20-6-3-7-21-14/h1-7H,8-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVSBHIJAMVEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4117981.png)
![N-(2,5-dimethoxyphenyl)-2-[(2,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4117993.png)

![N,N'-{[4-(4-morpholinyl)-1,3-phenylene]bis[imino(thioxomethylene)]}bis(2-methoxybenzamide)](/img/structure/B4118015.png)



![N-1,3-benzodioxol-5-yl-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4118030.png)


![2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4118054.png)